![molecular formula C12H17NO3S B225000 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)
1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine, also known as MMPS, is a chemical compound that belongs to the class of sulfonyl-containing pyrrolidine derivatives. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine has been extensively studied for its potential therapeutic applications. One of the major research areas is the development of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine as a potent and selective inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins. 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, prostate, and lung cancer.
Mecanismo De Acción
The mechanism of action of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine as a proteasome inhibitor involves the binding of the compound to the active site of the proteasome, leading to the inhibition of its activity. This inhibition results in the accumulation of misfolded and ubiquitinated proteins, leading to the induction of cell death pathways.
Biochemical and Physiological Effects
1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine has been shown to exhibit significant biochemical and physiological effects in various cell lines and animal models. These effects include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine has also been shown to exhibit anti-inflammatory activity, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine in lab experiments is its high potency and selectivity as a proteasome inhibitor. This makes it an ideal compound for studying the role of the proteasome in various cellular processes. However, one of the limitations of using 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for the research and development of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine. One of the major areas of focus is the optimization of the compound's pharmacokinetic properties, including its solubility and bioavailability. Another area of interest is the development of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine-based prodrugs, which can improve the compound's delivery and targeting to specific tissues. Additionally, the potential applications of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine in the treatment of various diseases, including cancer and inflammatory diseases, warrant further investigation.
Conclusion
In conclusion, 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine is a promising compound with significant potential for therapeutic applications. Its high potency and selectivity as a proteasome inhibitor make it an ideal compound for studying the role of the proteasome in various cellular processes. Further research and development of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine are required to optimize its pharmacokinetic properties and explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine involves the reaction of 2-methoxy-5-methylphenylsulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine as a white solid with a high yield.
Propiedades
Nombre del producto |
1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine |
|---|---|
Fórmula molecular |
C12H17NO3S |
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H17NO3S/c1-10-5-6-11(16-2)12(9-10)17(14,15)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3 |
Clave InChI |
QBVQBEIBIRPHIX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2 |
SMILES canónico |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





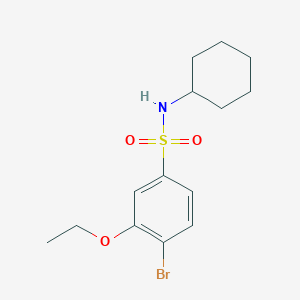
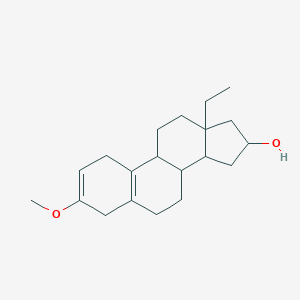
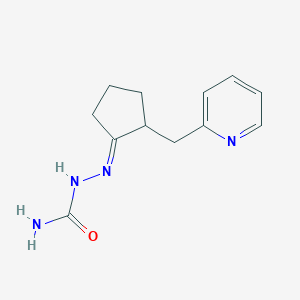

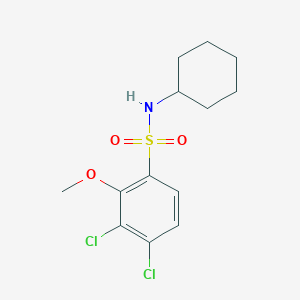

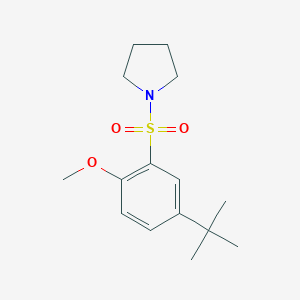
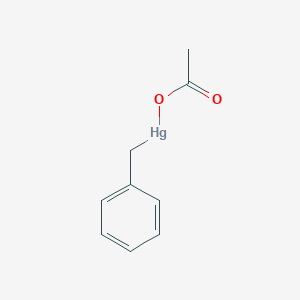
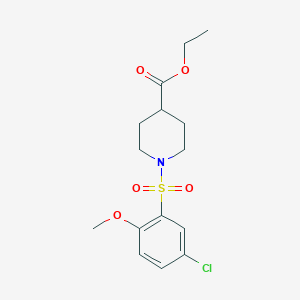
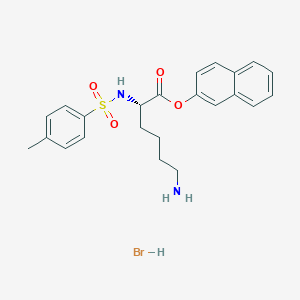
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)